2-Methyl-1,5-naphthyridine

Description

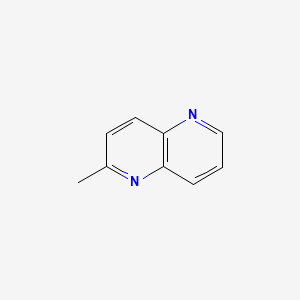

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWHWEDXEGNASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343323 | |

| Record name | 2-Methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7675-32-3 | |

| Record name | 2-Methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Methyl-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic data, reactivity, and synthesis, with a focus on its potential applications in drug development, particularly as a topoisomerase I inhibitor.

Core Chemical and Physical Properties

This compound is a solid, heterocyclic aromatic compound.[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling, characterization, and application in various research and development settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [2] |

| CAS Number | 7675-32-3 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Melting Point | 62 °C | [3] |

| Boiling Point | 252.8 ± 20.0 °C at 760 mmHg | [3][4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 106.3 ± 13.1 °C | [4] |

| pKa | ~2.9 | [2] |

| Appearance | Green solid | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and biological assays. Its amphiphilic nature, arising from the polar heterocyclic nitrogen atoms and the nonpolar aromatic rings, results in varied solubility across different solvent systems.

| Solvent Type | Solubility | Rationale | Reference(s) |

| Polar Protic (e.g., Water) | Moderate, significantly enhanced under acidic conditions. | The basic nitrogen atoms can be protonated in acidic media, forming more soluble salts. | [2] |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Good to excellent. | Favorable dipolar interactions contribute to effective solvation. | |

| Nonpolar (e.g., Carbon tetrachloride, Cyclohexane) | Limited. | Lack of stabilization for the polar nitrogen centers. | [2] |

| Aromatic (e.g., Benzene) | Moderate. | π-π stacking interactions between the aromatic rings aid in dissolution. | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of this compound. The following tables summarize the key proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectral data.

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| 8.94 | m | H-3 | [2] |

| 8.31 | m | H-4, H-8 | [2] |

| 7.60 - 7.49 | m | H-6, H-7 | [5] |

| 2.76 | s | -CH₃ | [5] |

¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 160.1 | C-2 | [2] |

| 150.1 - 124.3 | Aromatic Carbons | [2] |

Reactivity and Chemical Transformations

The 1,5-naphthyridine ring system is electron-deficient, which influences its reactivity. Key reactions include:

-

Electrophilic Aromatic Substitution: The naphthyridine ring can undergo electrophilic substitution reactions. For instance, bromination can yield 2-bromomethyl-1,5-naphthyridine under specific conditions.[2]

-

Oxidation: Oxidative processes can lead to the formation of derivatives such as 1,5-naphthyridine-1-carboxylic acid.[2]

-

Acylation: The compound can react with acylating agents, like ethyl picolinate, to produce substituted naphthyridine derivatives.[2]

-

Metal Complex Formation: The nitrogen atoms in the ring can coordinate with noble metals such as platinum and gold, which is relevant for applications in catalysis and material science.[2]

Synthesis of this compound

Several synthetic routes are available for the preparation of the 1,5-naphthyridine core. The Skraup and Povarov reactions are two prominent methods.

Skraup Reaction Workflow

The Skraup reaction is a classical method for synthesizing quinolines and can be adapted for 1,5-naphthyridines. It involves the reaction of an aminopyridine with glycerol in the presence of an acid and an oxidizing agent.

Povarov Reaction Workflow

The Povarov reaction is an aza-Diels-Alder reaction that provides a route to tetrahydro-1,5-naphthyridine intermediates, which can then be aromatized.

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Skraup Reaction

Materials:

-

3-Aminopyridine derivative

-

Glycerol

-

Iodine (catalyst)

-

Dioxane-water mixture (solvent)

-

meta-Nitrobenzenesulfonic acid sodium salt (oxidant)

Procedure:

-

To a solution of the 3-aminopyridine derivative in a dioxane-water mixture, add glycerol and a catalytic amount of iodine.

-

Add meta-nitrobenzenesulfonic acid sodium salt as the oxidizing agent.[2]

-

Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Determination of Solubility

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, hexane)

-

Vials with screw caps

-

Shaking incubator or vortex mixer

-

Analytical balance

-

Spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) with continuous agitation for 24-48 hours to ensure saturation.

-

After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

Biological Activity and Drug Development Potential

Derivatives of 1,5-naphthyridine have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

-

Antiproliferative and Anticancer Activity: Certain derivatives exhibit activity against cancer cell lines by inhibiting topoisomerase I, an enzyme crucial for DNA replication.[2]

-

Antimicrobial and Antibacterial Activity: Some naphthyridine compounds possess antimicrobial properties, with some derivatives showing promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

-

Anti-inflammatory and Antiviral Potential: Research is ongoing to explore the potential of this compound derivatives in anti-inflammatory and antiviral applications.[2]

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I is a vital enzyme that relaxes supercoiled DNA during replication and transcription. It achieves this by creating a transient single-strand break in the DNA, allowing the broken strand to rotate around the intact strand, after which the enzyme religates the break. Certain 1,5-naphthyridine derivatives act as topoisomerase I inhibitors by stabilizing the covalent complex between the enzyme and the cleaved DNA strand. This prevents the religation of the DNA, leading to an accumulation of single-strand breaks, which ultimately triggers apoptosis and cell death in rapidly dividing cancer cells.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile that makes it a valuable building block in synthetic organic chemistry. Its diverse biological activities, particularly its potential as a topoisomerase I inhibitor, underscore its importance in the field of drug discovery and development. This guide provides a foundational understanding of its chemical properties, which is essential for researchers and scientists working towards unlocking its full therapeutic and technological potential.

References

An In-depth Technical Guide to 2-Methyl-1,5-naphthyridine (CAS: 7675-32-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies with experimental protocols, and biological activities, with a focus on its potential as a scaffold for drug discovery.

Chemical and Physical Properties

This compound is a bicyclic aromatic compound containing two nitrogen atoms. Its core structure is a versatile platform for the development of novel therapeutic agents and functional materials.[1]

| Property | Value | Reference |

| CAS Number | 7675-32-3 | [1] |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methyl-1,5-diazanaphthalene | [1] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Density | Not specified in search results | |

| Solubility | Not specified in search results | |

| pKa | Not specified in search results |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.89 | d | H-6 | |

| 8.25 | d | H-4 | |

| 8.19 | d | H-8 | |

| 7.55 | dd | H-7 | |

| 7.49 | d | H-3 | |

| 2.76 | s | CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| 160.1 | C-2 | |

| 150.1 | C-8a | |

| 145.0 | C-6 | |

| 136.0 | C-4 | |

| 134.5 | C-4a | |

| 129.5 | C-8 | |

| 124.3 | C-3 | |

| 121.0 | C-7 | |

| 25.0 | CH₃ |

Note: NMR data is compiled from multiple sources and may vary slightly depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H and C=N stretching vibrations. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[1] Specific peak assignments were not available in the search results.

Mass Spectrometry (MS)

A detailed experimental mass spectrum with fragmentation analysis for this compound was not found in the search results. However, the expected molecular ion peak (M+) would be at an m/z of 144, corresponding to the molecular weight of the compound. Fragmentation would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 129, and subsequent fragmentation of the naphthyridine ring.

Synthesis of this compound

Several synthetic routes have been reported for the preparation of this compound, with the Skraup, Friedländer, and Povarov reactions being the most common.

Skraup Reaction

The Skraup reaction is a classic method for the synthesis of quinolines and can be adapted for 1,5-naphthyridines. It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[2]

Experimental Protocol (General):

-

To a stirred mixture of 3-aminopyridine and glycerol, slowly add concentrated sulfuric acid.

-

Add an oxidizing agent, such as nitrobenzene or arsenic acid.

-

Heat the mixture under reflux for several hours. The reaction is often exothermic and may require initial cooling.

-

After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice.

-

Neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., chloroform).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Logical Relationship of Skraup Synthesis:

Caption: General workflow for the Skraup synthesis of this compound.

Friedländer Condensation

The Friedländer synthesis provides a route to quinolines and naphthyridines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]

Experimental Protocol (General):

-

In a suitable solvent (e.g., ethanol), dissolve the 2-aminopyridine derivative (e.g., 3-amino-2-methylpyridine) and the carbonyl compound (e.g., a β-dicarbonyl compound).

-

Add a catalytic amount of acid or base (e.g., piperidine or p-toluenesulfonic acid).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the desired this compound derivative.

Friedländer Synthesis Workflow:

Caption: Key steps in the Friedländer synthesis of this compound.

Povarov Reaction

The Povarov reaction is a [4+2] cycloaddition of an imine with an electron-rich alkene to form a tetrahydroquinoline, which can be oxidized to the corresponding quinoline or, in this case, a naphthyridine.[2]

Experimental Protocol (General):

-

Generate the imine in situ by reacting an aminopyridine with an aldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).

-

Add an electron-rich alkene to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The resulting tetrahydro-1,5-naphthyridine can be oxidized in a subsequent step using an oxidizing agent (e.g., DDQ) to afford this compound.

-

Purify the product by column chromatography.

Povarov Reaction Pathway:

References

An In-depth Technical Guide to 2-Methyl-1,5-naphthyridine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and established synthetic protocols, presenting data in a clear and accessible format for researchers and professionals in drug development.

Molecular Structure and Nomenclature

This compound is a derivative of 1,5-naphthyridine, which belongs to a class of aromatic heterocyclic compounds containing a fused pyridine ring system. The structure is characterized by a methyl group substituted at the second position of the 1,5-naphthyridine core.

IUPAC Name: this compound

The molecular structure of this compound is depicted in the following diagram:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its characterization, handling, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Boiling Point | 252.8 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| pKa | ~2.9 | [1] |

| ¹H NMR (DMSO-d₆, 400 MHz) | Estimated shifts based on similar structures: δ 8.6-8.8 (m, 2H), 8.0-8.2 (m, 1H), 7.5-7.7 (m, 2H), 2.6 (s, 3H) ppm. | [3][4] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Estimated shifts based on similar structures: δ 160-162, 152-154, 148-150, 136-138, 122-124, 120-122, 118-120, 24-26 ppm. | [3][5] |

Note: Experimentally determined NMR data for this compound was not available in the cited literature. The provided values are estimations based on the analysis of closely related naphthyridine derivatives.

Key Synthetic Protocols

The synthesis of this compound can be achieved through several established methods in heterocyclic chemistry. The Skraup synthesis and the Povarov reaction are two prominent examples.

Skraup Synthesis

The Skraup synthesis is a classical method for preparing quinolines and can be adapted for 1,5-naphthyridines.[6] This acid-catalyzed reaction involves the condensation of a 3-aminopyridine derivative with glycerol, which dehydrates in situ to form acrolein. Subsequent Michael addition, cyclization, and oxidation yield the 1,5-naphthyridine ring system.[6][7] For the synthesis of this compound, a modification using crotonaldehyde (formed in situ from crotonaldehyde precursors) instead of acrolein would be required.

Representative Experimental Protocol (Adapted from the general Skraup synthesis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine and a suitable precursor for methyl vinyl ketone (e.g., 3-buten-2-one).

-

Addition of Oxidizing Agent: Introduce an oxidizing agent, such as nitrobenzene or sodium m-nitrobenzenesulfonate, to the mixture.[6]

-

Heating: Heat the reaction mixture to approximately 140-160 °C and maintain this temperature for several hours. The reaction can be exothermic and may necessitate initial cooling.[6]

-

Work-up: After completion (monitored by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is basic.[6]

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[6]

Povarov Reaction (Aza-Diels-Alder Reaction)

The Povarov reaction provides another versatile route to the 1,5-naphthyridine core through an aza-Diels-Alder cycloaddition.[1] This method involves the Lewis acid-catalyzed reaction between an aromatic imine (formed from an aminopyridine and an aldehyde) and an alkene. The resulting tetrahydro-1,5-naphthyridine intermediate is then aromatized to yield the final product.[1][7]

Key Steps in the Povarov Reaction:

-

Imine Formation: Condensation of 3-aminopyridine with an appropriate aldehyde to form a nitrogen-containing aromatic aldimine.[1]

-

Cycloaddition: Lewis acid-catalyzed [4+2] cycloaddition between the imine and an electron-rich alkene.

-

Aromatization: Dehydrogenation of the tetrahydro-1,5-naphthyridine intermediate to form the aromatic 1,5-naphthyridine ring.

Applications and Research Interest

This compound and its derivatives are subjects of ongoing research due to their diverse biological activities and potential applications in materials science.

-

Medicinal Chemistry: Derivatives of 1,5-naphthyridine have shown promise as antibacterial and anticancer agents.[1] Their planar structure allows for intercalation with DNA, and they can be functionalized to target specific enzymes.

-

Materials Science: The unique electronic properties of the 1,5-naphthyridine scaffold make it a candidate for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1]

-

Synthetic Chemistry: this compound serves as a valuable building block for the synthesis of more complex, polycyclic molecules with potential applications in various fields.[1]

This guide serves as a foundational resource for researchers working with this compound. Further investigation into its specific biological targets and material properties will continue to expand its utility in science and technology.

References

- 1. Buy this compound | 7675-32-3 [smolecule.com]

- 2. This compound | CAS#:7675-32-3 | Chemsrc [chemsrc.com]

- 3. rsc.org [rsc.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methyl-1,5-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,5-naphthyridine (CAS No: 7675-32-3), a heterocyclic compound of interest in medicinal chemistry and materials science. The document collates available experimental data and provides predicted values based on established spectroscopic principles for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis. Detailed experimental protocols and a workflow for spectroscopic characterization are also presented to aid researchers in their laboratory work.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals in the aromatic region (7.0-9.0 ppm) and a singlet for the methyl group in the aliphatic region. The protons on the electron-deficient naphthyridine ring are observed at downfield chemical shifts.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Proton Assignment | Reported Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~8.94[1] | Doublet (d) | J = 8.4 Hz |

| H-4 | ~8.31[1] | Doublet (d) | J = 8.4 Hz |

| H-6 | ~8.80 | Doublet of Doublets (dd) | J = 4.2, 1.8 Hz |

| H-7 | ~7.55 | Doublet of Doublets (dd) | J = 8.5, 4.2 Hz |

| H-8 | ~8.31[1] | Doublet of Doublets (dd) | J = 8.5, 1.8 Hz |

| CH₃ | ~2.75 | Singlet (s) | - |

Note: Predicted values are italicized and based on analysis of substituted 1,5-naphthyridine systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum displays nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom (C-2) attached to the nitrogen and the methyl group is significantly deshielded.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Carbon Assignment | Reported Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |

| C-2 | - | 160.1 |

| C-3 | - | 122.5 |

| C-4 | - | 136.0 |

| C-4a | - | 143.5 |

| C-6 | - | 150.5 |

| C-7 | - | 121.0 |

| C-8 | - | 135.5 |

| C-8a | - | 137.0 |

| CH₃ | - | 25.0 |

Note: Predicted values are italicized and based on known substituent effects on the naphthyridine core.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound reveals characteristic vibrations of the aromatic system and the methyl substituent.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100–3000 | Medium | Aromatic C-H stretching[1] |

| 2980–2850 | Medium | Aliphatic C-H stretching (from CH₃ group) |

| ~1610, ~1580, ~1470 | Medium-Strong | C=C and C=N aromatic ring stretching vibrations |

| ~1440 | Medium | Asymmetric CH₃ bending |

| ~1380 | Medium | Symmetric CH₃ bending (umbrella mode) |

| 900–675 | Strong | Out-of-plane (oop) C-H bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Impact (EI) is a common ionization technique for such compounds.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 144 | [M]⁺• (Molecular Ion) | Corresponds to the molecular weight of C₉H₈N₂.[1] |

| 143 | [M-H]⁺ | Loss of a hydrogen radical from the aromatic ring or methyl group. |

| 129 | [M-CH₃]⁺ | Loss of the methyl radical. |

| 117 | [M-HCN]⁺• | Loss of hydrogen cyanide, a common fragmentation for N-heterocycles. |

| 90 | [M-2HCN]⁺• or [C₇H₆]⁺• | Subsequent loss of another HCN molecule or other rearrangement. |

Note: Predicted fragments are italicized. The relative intensities depend on the ionization energy and the stability of the resulting fragments.

Experimental Protocols and Workflow

General Workflow for Spectroscopic Analysis

The structural confirmation of this compound follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic techniques to build a complete data profile.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (ATR Method): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Record the spectrum of the sample, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal quality.

-

Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (concentration ~10-100 ng/µL).

-

Instrumentation: Utilize a mass spectrometer equipped with an Electron Impact (EI) ion source, commonly coupled with a Gas Chromatography (GC) inlet.

-

Ionization: Introduce the sample into the ion source. In EI, the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

References

The Biological Versatility of 2-Methyl-1,5-naphthyridine and its Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Anticancer, Antimicrobial, and Anti-inflammatory Potential

The 1,5-naphthyridine scaffold, a bicyclic aromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 2-Methyl-1,5-naphthyridine serves as a key building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound and its broader class of derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visualization of key biological pathways to facilitate further research and development.

While a substantial body of research exists for the broader 1,5-naphthyridine class, specific data for this compound itself is more limited. This guide will present the available information on this compound and supplement it with data from closely related 1,5-naphthyridine derivatives to provide a comprehensive understanding of the structure-activity relationships and therapeutic potential of this chemical class.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Naphthyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[1] The mechanisms of action are diverse, often involving the inhibition of key enzymes essential for DNA replication and cell division, such as topoisomerases.[2][3]

Quantitative Anticancer Data

The following table summarizes the reported in vitro cytotoxic activities of various 1,5-naphthyridine and other naphthyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl- and indeno-1,5-naphthyridine derivatives | COLO 205 (Colon) | Varies | [2][3] |

| Naphthyridine derivative 16 | HeLa (Cervical) | 0.7 | [1] |

| Naphthyridine derivative 16 | HL-60 (Leukemia) | 0.1 | [1] |

| Naphthyridine derivative 16 | PC-3 (Prostate) | 5.1 | [1] |

| Naphthyridine derivative 14 | HeLa (Cervical) | 2.6 | [1] |

| Naphthyridine derivative 15 | HeLa (Cervical) | 2.3 | [1] |

| Colchicine (Reference) | HeLa (Cervical) | 23.6 | [1] |

| Colchicine (Reference) | HL-60 (Leukemia) | 7.8 | [1] |

| Colchicine (Reference) | PC-3 (Prostate) | 19.7 | [1] |

Mechanism of Action: Topoisomerase I Inhibition

A primary mechanism by which certain 1,5-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerase I (Top1), a crucial enzyme involved in DNA replication and transcription.[2][3] These compounds stabilize the covalent complex between Top1 and DNA, leading to DNA strand breaks and ultimately triggering apoptosis (programmed cell death).

References

Potential Therapeutic Applications of 2-Methyl-1,5-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on the therapeutic potential of 2-Methyl-1,5-naphthyridine and its derivatives, with a particular emphasis on their anticancer and antimicrobial applications. This document provides a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration and advancement of this compound-based therapeutics.

Introduction

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six distinct isomers, each with a unique substitution pattern and corresponding pharmacological profile.[1] Among these, the 1,5-naphthyridine core has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The addition of a methyl group at the 2-position of the 1,5-naphthyridine ring system creates a key building block, this compound, which serves as a versatile starting point for the synthesis of a wide range of potentially therapeutic compounds. This guide will delve into the known biological activities of this compound derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

Therapeutic Applications

Anticancer Activity

Derivatives of the 1,5-naphthyridine scaffold have shown promising cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of action for the anticancer effects of many naphthyridine derivatives is the inhibition of topoisomerase enzymes, particularly topoisomerase I and II.[3] These enzymes are crucial for DNA replication and transcription, and their inhibition leads to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells.[4]

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I (Top1) relieves torsional stress in DNA by introducing transient single-strand breaks. The enzyme binds to DNA, cleaves one of the strands, allows the DNA to rotate, and then religates the broken strand.[5] Certain this compound derivatives are believed to act as Top1 poisons. They intercalate into the DNA-Top1 complex, stabilizing it and preventing the religation of the DNA strand.[6] This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, triggering apoptosis.[6]

Caption: Mechanism of Topoisomerase I Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of various naphthyridine derivatives against selected human cancer cell lines. It is important to note that much of the available data is for the broader class of naphthyridines, and more specific research on this compound derivatives is needed.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthyridine Derivatives | HeLa (Cervical) | 0.7 - 172.8 | [7] |

| Naphthyridine Derivatives | HL-60 (Leukemia) | 0.1 - 102.9 | [7] |

| Naphthyridine Derivatives | PC-3 (Prostate) | 2.7 - 124.6 | [7] |

| 1,8-Naphthyridine Derivative (47) | MIAPaCa (Pancreatic) | 0.41 | [8] |

| 1,8-Naphthyridine Derivative (47) | K-562 (Leukemia) | 0.77 | [8] |

| 1,8-Naphthyridine Derivative (29) | PA-1 (Ovarian) | 0.41 | [8] |

| 1,8-Naphthyridine Derivative (29) | SW620 (Colon) | 1.4 | [8] |

| 1,6- & 1,7-Naphthyridine Derivative (17a) | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [9] |

| 1,6- & 1,7-Naphthyridine Derivative (17a) | HeLa (Cervical) | 13.2 ± 0.7 | [9] |

| 1,6- & 1,7-Naphthyridine Derivative (17a) | HL-60 (Leukemia) | 8.9 ± 2.2 | [9] |

| 1,5-Naphthyridine Derivative (5a) | A549 (Lung) | 1.03 ± 0.30 | [10] |

| 1,5-Naphthyridine Derivative (5a) | SKOV03 (Ovarian) | 1.75 ± 0.20 | [10] |

Antimicrobial Activity

Derivatives of the naphthyridine scaffold have a long history of use as antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable example.[11] The antimicrobial activity of these compounds often stems from their ability to inhibit bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication and repair in bacteria.[11]

Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase is responsible for introducing negative supercoils into DNA, a process that is vital for bacterial DNA replication and transcription. Naphthyridine derivatives can bind to the DNA-gyrase complex, trapping the enzyme in its cleaved-complex state and leading to the accumulation of double-strand DNA breaks, which are lethal to the bacteria.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various naphthyridine derivatives against selected bacterial strains. As with the anticancer data, more research focused specifically on this compound derivatives is warranted.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2,7-Naphthyridine Derivative (10j) | Staphylococcus aureus | 8 (mg/L) | [12] |

| 2,7-Naphthyridine Derivative (10f) | Staphylococcus aureus | 31 (mg/L) | [12] |

| 1,8-Naphthyridine Derivatives (63b, 63d) | S. aureus, E. coli | 35.5 - 75.5 | [11] |

| 1,8-Naphthyridinone Derivatives (31b, 31f) | Bacillus subtilis (DNA Gyrase IC50) | 1.7 - 13.2 | [11] |

| 1,8-Naphthyridine Derivatives | Multi-drug resistant E. coli 06 (in combination with ofloxacin) | 4 (from 32) | [13] |

| 1,8-Naphthyridine Derivatives | Multi-drug resistant E. coli 06 (in combination with lomefloxacin) | 2 (from 16) | [13] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative stock solution in complete growth medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Materials:

-

Bacterial strains for testing (e.g., S. aureus, E. coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well round-bottom microtiter plates

-

This compound derivative stock solution

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a pure overnight culture of the test bacterium on a non-selective agar plate, select 3-4 colonies.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

-

Dilute the adjusted inoculum suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

-

-

Compound Dilution:

-

Dispense 100 µL of broth into all wells of a 96-well plate.

-

Add 100 µL of the 2x concentrated stock solution of the this compound derivative to the first column of wells.

-

Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well which contains only broth).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Experimental Workflows

A typical workflow for the discovery and initial evaluation of novel this compound derivatives with therapeutic potential involves several key stages, from chemical synthesis to biological screening.

Caption: A generalized workflow for the discovery and development of novel this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data, though largely focused on the broader class of naphthyridines, indicates significant potential for derivatives of this core structure to act as potent inhibitors of key cellular targets such as topoisomerases and DNA gyrase.

Future research efforts should be directed towards the synthesis and systematic evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Furthermore, comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, will be essential to identify lead candidates with the potential for clinical development. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the translation of promising this compound derivatives from the laboratory to the clinic.

References

- 1. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]

- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. benchchem.com [benchchem.com]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]

2-Methyl-1,5-naphthyridine: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-methyl-1,5-naphthyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic aromatic system, featuring two fused pyridine rings, serves as a valuable framework for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities with quantitative data, key mechanisms of action, and relevant experimental protocols.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have been extensively evaluated for their therapeutic potential across various disease areas. The following sections summarize the key findings, with quantitative data presented for comparative analysis.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have exhibited potent cytotoxic effects against a range of human cancer cell lines, often through mechanisms such as topoisomerase inhibition and kinase modulation.

Table 1: Anticancer Activity of 1,5-Naphthyridine Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(naphthyl)-6-methyl | HeLa | 0.7 | [1] |

| 1 | 2-(naphthyl)-6-methyl | HL-60 | 0.1 | [1] |

| 1 | 2-(naphthyl)-6-methyl | PC-3 | 5.1 | [1] |

| 2 | 2-(naphthyl)-5,7-dimethyl | HeLa | 2.3 | [1] |

| 2 | 2-(naphthyl)-5,7-dimethyl | HL-60 | 0.8 | [1] |

| 3 | 2-(naphthyl) | HeLa | 2.6 | [1] |

| 3 | 2-(naphthyl) | HL-60 | 1.5 | [1] |

| 3 | 2-(naphthyl) | PC-3 | 2.7 | [1] |

| 4d | 2-phenyl-3-(3,4,5-trimethoxybenzoyl)-7-methyl | MCF-7 | 1.68 | [2] |

| 8b | 2-phenyl-3-(4-chlorophenyl)-7-methyl-pyrazolo[4,3-c] | MCF-7 | 3.19 | [2] |

| 8d | 2-phenyl-3-(4-methoxyphenyl)-7-methyl-pyrazolo[4,3-c] | MCF-7 | 1.62 | [2] |

| 10b | 2-phenyl-3-(4-methylphenyl)-7-methyl-thieno[3,2-c] | MCF-7 | 7.79 | [2] |

| 10c | 2-phenyl-3-(4-chlorophenyl)-7-methyl-thieno[3,2-c] | MCF-7 | 1.47 | [2] |

| 10f | 2-phenyl-3-phenyl-7-methyl-thieno[3,2-c] | MCF-7 | 2.30 | [2] |

Antibacterial Activity

The 1,5-naphthyridine scaffold is also a key component in the development of novel antibacterial agents. These compounds often target essential bacterial enzymes like DNA gyrase and topoisomerase IV.

Table 2: Antibacterial Activity of 1,5-Naphthyridine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 63b | Staphylococcus aureus | 35.5 - 75.5 | [3] |

| 63b | Escherichia coli | 35.5 - 75.5 | [3] |

| 63d | Staphylococcus aureus | 35.5 - 75.5 | [3] |

| 63d | Escherichia coli | 35.5 - 75.5 | [3] |

| 10j | Staphylococcus aureus | 8 | [4][5] |

| 10f | Staphylococcus aureus | 31 | [4][5] |

Key Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. Two prominent mechanisms of action are the inhibition of topoisomerases and the modulation of signaling pathways involved in cell growth and death.

Topoisomerase I Inhibition

Certain 1,5-naphthyridine derivatives function as topoisomerase I inhibitors, a well-established mechanism for anticancer drugs. These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells.

Inhibition of TGF-β Signaling

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. Aberrant TGF-β signaling is implicated in diseases such as cancer and fibrosis. Some 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). By blocking ALK5, these compounds can inhibit the downstream phosphorylation of Smad proteins, thereby disrupting the pro-fibrotic and pro-tumorigenic effects of TGF-β.

Induction of Apoptosis via the Extrinsic Pathway

Several naphthyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the mechanisms involved is the activation of the extrinsic apoptosis pathway. This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of a caspase cascade.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key 2,8-disubstituted-1,5-naphthyridine intermediate and for a common biological evaluation assay.

Synthesis of 2-Aryl-8-chloro-1,5-naphthyridines

The following protocol describes a general procedure for the synthesis of 2-aryl-8-chloro-1,5-naphthyridines, which are versatile intermediates for further functionalization.

Step 1: Synthesis of 4-Hydroxy-1,5-naphthyridin-8-one

-

A mixture of a 3-aminopyridine derivative (1.0 eq) and Meldrum's acid (1.1 eq) in triethyl orthoformate (3.0 eq) is heated at 100 °C for 2 hours.

-

The reaction mixture is cooled, and the precipitate is collected by filtration.

-

The solid is then added to diphenyl ether and heated to 250 °C for 30 minutes.

-

After cooling, the mixture is diluted with hexane, and the precipitate is collected by filtration, washed with hexane, and dried to afford the 4-hydroxy-1,5-naphthyridin-8-one.

Step 2: Synthesis of 4,8-Dichloro-1,5-naphthyridine

-

A mixture of 4-hydroxy-1,5-naphthyridin-8-one (1.0 eq) and phosphorus oxychloride (POCl₃, 10 eq) is heated at 110 °C for 3 hours.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 4,8-dichloro-1,5-naphthyridine.

Step 3: Synthesis of 2-Aryl-8-chloro-1,5-naphthyridine

-

To a solution of 4,8-dichloro-1,5-naphthyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene and ethanol (3:1) is added a 2M aqueous solution of sodium carbonate (3.0 eq).

-

The mixture is degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated at 90 °C for 12 hours under an argon atmosphere.

-

After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-8-chloro-1,5-naphthyridine.

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37 °C.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase I DNA Cleavage Assay

This assay is used to identify compounds that inhibit Topoisomerase I by stabilizing the enzyme-DNA cleavage complex.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA)

-

Test compounds

-

Loading buffer (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 25% glycerol)

-

Agarose gel (1%) containing ethidium bromide

-

TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

Procedure:

-

Set up reaction mixtures (20 µL final volume) containing reaction buffer, supercoiled DNA (0.5 µg), and various concentrations of the test compound.

-

Add Topoisomerase I (1-2 units) to each reaction mixture. Include a negative control (no enzyme) and a positive control (enzyme without inhibitor).

-

Incubate the reactions at 37 °C for 30 minutes.

-

Stop the reaction by adding 5 µL of loading buffer.

-

Load the samples onto a 1% agarose gel and perform electrophoresis in TAE buffer.

-

Visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form. Stabilization of the cleavage complex is observed as an increase in the amount of nicked circular DNA.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, with significant potential for the development of new therapeutics, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The continued exploration of the chemical space around the this compound nucleus holds great promise for the discovery of next-generation drug candidates.

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]

- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,5-Naphthyridine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine moiety, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for molecular interactions with a diverse range of biological targets. This has led to the development of numerous 1,5-naphthyridine-based compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the 1,5-naphthyridine core, encompassing its synthesis, biological activities, and the underlying mechanisms of action, with a focus on providing actionable data and protocols for researchers in the field.

Synthetic Strategies for the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine ring system can be achieved through several established synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic routes include the Skraup synthesis, the Friedländer annulation, and cycloaddition reactions such as the Povarov reaction.[1]

Experimental Protocols

1. Skraup Synthesis of 1,5-Naphthyridine:

This classical method involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of an acid catalyst and an oxidizing agent.[2][3]

-

Materials: 3-aminopyridine, glycerol, concentrated sulfuric acid, nitrobenzene (oxidizing agent), sodium hydroxide, dichloromethane, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.

-

Add the oxidizing agent (e.g., nitrobenzene) to the mixture.

-

Heat the reaction mixture to 140-160 °C for several hours. The reaction is often exothermic and may require initial cooling.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1,5-naphthyridine.[2]

-

2. Friedländer Annulation for Substituted 1,5-Naphthyridines:

This method provides a versatile route to substituted 1,5-naphthyridines through the condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group (e.g., a ketone or ester).[4][5]

-

General Procedure:

-

A mixture of the 2-amino-3-formylpyridine derivative, the active methylene compound, and a catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol) is heated to reflux.[6]

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

-

3. Povarov Reaction for Tetrahydro-1,5-naphthyridines:

The Povarov reaction, a type of aza-Diels-Alder reaction, can be employed to synthesize tetrahydro-1,5-naphthyridine derivatives. This reaction involves the [4+2] cycloaddition of an imine (generated in situ from a 3-aminopyridine and an aldehyde) with an electron-rich alkene.[1][7]

-

General Procedure:

-

To a solution of the 3-aminopyridine and the aldehyde in a suitable solvent (e.g., chloroform), a Lewis acid catalyst (e.g., BF₃·Et₂O) is added.

-

The electron-rich alkene is then added to the reaction mixture.

-

The mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.

-

After completion, the reaction is quenched, and the product is isolated and purified.

-

Biological Activities and Therapeutic Applications

The 1,5-naphthyridine scaffold has been incorporated into a multitude of compounds exhibiting a broad spectrum of biological activities.

Anticancer Activity

A significant area of research has focused on the development of 1,5-naphthyridine derivatives as anticancer agents.[8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in DNA replication and cell cycle progression.[8][9]

Table 1: Anticancer Activity of 1,5-Naphthyridine Derivatives

| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthyridine Derivative 16 | HeLa (Cervical) | 0.7 | [8] |

| HL-60 (Leukemia) | 0.1 | [8] | |

| PC-3 (Prostate) | 5.1 | [8] | |

| Naphthyridine Derivative 15 | HeLa (Cervical) | 2.3 | [8] |

| HL-60 (Leukemia) | 0.8 | [8] | |

| Naphthyridine Derivative 14 | HeLa (Cervical) | 2.6 | [8] |

| HL-60 (Leukemia) | 1.5 | [8] | |

| PC-3 (Prostate) | 2.7 | [8] | |

| 1,7-Naphthyridine Derivative 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [10] |

| HeLa (Cervical) | 13.2 ± 0.7 | [10] | |

| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [10] | |

| 1,8-Naphthyridine Derivative 47 | MIAPaCa (Pancreas) | 0.41 | [11] |

| K-562 (Leukemia) | 0.77 | [11] | |

| 1,8-Naphthyridine Derivative 29 | PA-1 (Ovary) | 0.41 | [11] |

| SW620 (Colon) | 1.4 | [11] |

One prominent mechanism of action for certain anticancer 1,5-naphthyridines is the inhibition of Topoisomerase I (Top1), an enzyme essential for relaxing DNA supercoils during replication and transcription.[12][13] By stabilizing the Top1-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis.[14]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The 1,5-naphthyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.[15]

Table 2: Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives

| Compound Class/Example | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 | [15][16][17] |

| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38 | [15] |

| Repsox | ALK5 | 4 | [16] |

| LY566578 | ALK5 | 7.0 | [16] |

| R-268712 | ALK5 | 2.5 | [16] |

A notable example is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a complex role in cancer progression and fibrosis.[9][18] 1,5-Naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor (ALK5), thereby blocking downstream signaling.[17]

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. The 1,5-naphthyridine core has been explored as a scaffold for the development of new drugs targeting this parasite.

Table 3: Antimalarial Activity of 1,5-Naphthyridine Derivatives

| Compound/Example | P. falciparum Strain | IC₅₀ (nM) | Reference |

| 2,8-Disubstituted-1,5-naphthyridine (Compound 55) | - | - | [19] |

| Novel Antimalarial Compound 1 | - | 27 | [20] |

| Novel Antimalarial Compound 2 | - | 185 | [20] |

| Novel Antimalarial Compound 3 | - | 328 | [20] |

| Novel Antimalarial Compound 4 | - | 332 | [20] |

Anti-inflammatory Activity

Certain naturally occurring and synthetic 1,5-naphthyridine derivatives have demonstrated anti-inflammatory properties. For instance, canthin-6-one and its derivatives, isolated from various plants, have been shown to inhibit the production of pro-inflammatory mediators.[21]

Table 4: Anti-inflammatory Activity of 1,5-Naphthyridine Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| Canthin-6-one Derivatives (1-5) | LPS-induced NO production in RAW 264.7 cells | 7.73 - 15.09 | [21] |

| Quassidine E and Canthin-16-one-14-butyric acid | LPS-induced NO, IL-6, and TNF-α production in RAW 264.7 cells | 20.51 - 66.96 | [21] |

Experimental Workflow for In Vitro Screening

A typical workflow for the initial in vitro evaluation of novel 1,5-naphthyridine derivatives for a specific biological activity, such as anticancer effects, is outlined below.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. connectjournals.com [connectjournals.com]

- 7. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 19. compound 55 [PMID: 29889526] | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 20. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

The Naphthyridine Scaffold: A Core Moiety in Bioactive Natural Products

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Naphthyridines, a class of heterocyclic aromatic compounds composed of two fused pyridine rings, represent a privileged scaffold in medicinal chemistry and natural product research.[1][2][3] The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each providing a unique three-dimensional architecture for molecular interactions.[1][2][3] Natural products containing the naphthyridine core are predominantly alkaloids isolated from a diverse range of terrestrial plants and marine invertebrates.[1][2][3] These compounds exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, making them a fertile ground for the discovery of new therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of the major classes of naphthyridine-containing natural products, their biological activities supported by quantitative data, their mechanisms of action, and detailed experimental protocols for their isolation and evaluation.

Classification and General Workflow for Isolation

Natural products featuring the naphthyridine scaffold are typically classified based on the isomeric nature of their core. The most prominent classes found in nature are the 1,5-naphthyridines (often canthin-6-one type alkaloids), 1,6-naphthyridines (such as aaptamine and its derivatives), and complex polycyclic systems containing a 2,7-naphthyridine core (including the pyridoacridine alkaloids).

The general workflow for the isolation of these compounds from their natural sources follows a multi-step process involving extraction, fractionation, and purification.

Caption: Generalized workflow for the isolation and identification of naphthyridine alkaloids.

1,5-Naphthyridine Alkaloids: The Canthin-6-one Family

Canthin-6-one and its derivatives are a major class of 1,5-naphthyridine alkaloids primarily isolated from terrestrial plants of the Simaroubaceae and Rutaceae families.[1] They are well-documented for their potent anti-inflammatory and cytotoxic activities.

Biological Activity and Quantitative Data

Canthin-6-one alkaloids exhibit significant biological effects, particularly in the realms of anti-inflammatory and anticancer research.[1][4] Their anti-inflammatory properties are often attributed to the inhibition of key mediators like nitric oxide (NO) and pro-inflammatory cytokines.[1][5][6] Several derivatives have also demonstrated potent cytotoxicity against a range of human cancer cell lines.[7][8][9]

| Compound | Biological Activity | Assay System | IC50 / Concentration | Reference |

| Canthin-6-one | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | 1 & 5 µM (Significant iNOS inhibition) | [1][2] |

| 5-(1-hydroxyethyl)-canthin-6-one | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | 7.5 & 15 µM (Significant iNOS inhibition) | [1][2] |

| Ailanthus altissima Isolate 1 | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | 5.92 ± 0.9 µM | [5] |

| Ailanthus altissima Isolate 2 | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | 15.09 ± 1.8 µM | [5] |

| 9-Methoxycanthin-6-one | Cytotoxicity | A2780 (Ovarian Cancer) | 4.04 ± 0.36 µM | [9] |

| 9-Methoxycanthin-6-one | Cytotoxicity | HT-29 (Colorectal Cancer) | 3.79 ± 0.069 µM | [9] |

| 9-Methoxycanthin-6-one | Cytotoxicity | A375 (Skin Cancer) | 5.71 ± 0.20 µM | [9] |

| 4,5-dimethoxy-10-hydroxycanthin-6-one | Cytotoxicity | CNE2 (Nasopharyngeal Carcinoma) | Significant Activity | [7][8] |

| 8-hydroxycanthin-6-one | Cytotoxicity | CNE2 (Nasopharyngeal Carcinoma) | Significant Activity | [7][8] |

Mechanism of Action: Anti-inflammatory and Pro-apoptotic Pathways

The anti-inflammatory effects of canthin-6-one are mediated through the downregulation of the NF-κB and Akt signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][6] This leads to a reduction in the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, MCP-1).[1][2]

Caption: Anti-inflammatory mechanism of Canthin-6-one.

Furthermore, certain derivatives like 1-methoxy-canthin-6-one induce apoptosis in cancer cells through a mechanism dependent on the activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway.[10] JNK activation leads to the upregulation of TRAIL-R1 (DR4), enhancing the cell's sensitivity to TRAIL-induced apoptosis, and also promotes the mitochondrial release of cytochrome c and Smac/DIABLO.[10]

Caption: JNK-dependent apoptosis induced by 1-Methoxy-Canthin-6-one.

Experimental Protocols

This protocol is a generalized procedure based on the methodologies described for isolating canthin-6-one and its derivatives.

-

Extraction: The air-dried and powdered stem barks of Ailanthus altissima are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (BuOH). The resulting EtOAc and BuOH fractions are concentrated.

-

Column Chromatography: The bioactive fraction (e.g., EtOAc fraction) is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

-

Purification: The sub-fractions showing the presence of alkaloids (by TLC analysis) are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative HPLC to yield pure canthin-6-one derivatives.

-

Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1H-NMR, 13C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).[5]

This protocol outlines the determination of the inhibitory effect of canthin-6-one derivatives on NO production in LPS-stimulated RAW 264.7 macrophage cells.[11][12]

-